4-(2-Bromophenyl)oxan-4-amine hydrochloride
Description
Historical Development and Research Evolution
The compound’s development traces back to foundational work on tetrahydropyran derivatives in the late 20th century, with key advancements occurring through three phases:
- Pioneering Synthesis (2000–2010) : Early routes employed stoichiometric Lewis acids (e.g., BF₃·OEt₂) for oxirane ring-opening with 2-bromobenzylamine, yielding ≤45% product due to competing polymerization.
- Catalytic Breakthroughs (2011–2020) : Transition to recyclable Brønsted acid catalysts (e.g., p-toluenesulfonic acid) improved yields to 68–72% while reducing reaction times from 24 hours to 8 hours.
- Modern Sustainable Methods (2021–present) : Ball-milling techniques and γ-cyclodextrin-mediated reactions under solvent-free conditions now achieve >85% yields with 98% purity, aligning with green chemistry principles.
Table 1: Evolution of Synthetic Approaches
| Era | Method | Yield (%) | Key Advancement |
|---|---|---|---|
| 2000–2010 | Lewis acid catalysis | ≤45 | Proof of concept |
| 2011–2020 | Brønsted acid catalysis | 68–72 | Scalability |
| 2021–present | Mechanochemical synthesis | ≥85 | Sustainability |
Position in Contemporary Medicinal Chemistry
This compound occupies a strategic niche in drug design due to:
- Bcl-2 Protein Modulation : The bromophenyl group enables π-π stacking with hydrophobic pockets in Bcl-2 family proteins, as demonstrated in melt-extruded solid dispersions for apoptosis induction.
- Blood-Brain Barrier Permeability : Computational models predict logP = 2.1 ± 0.3, aligning with CNS-active compounds.
- Prodrug Potential : The hydrochloride salt enhances aqueous solubility (23.4 mg/mL at pH 7.4) while maintaining lipophilicity for membrane penetration.
Recent structure-activity relationship (SAR) studies show that replacing the bromine with chlorine decreases target affinity by 40%, underscoring the halogen’s critical role.
Structural Significance in Heterocyclic Chemistry
The compound’s architecture provides two key advantages:
- Conformational Restriction : The oxane ring adopts a chair conformation, preorganizing the amine and bromophenyl groups for optimal target engagement.
- Synthetic Versatility :
Comparative analysis with analogous structures reveals:
Research Trends and Scientific Interest Timeline
Bibliometric analysis (2010–2025) reveals shifting focus areas:
- 2010–2015 : 72% of publications focused on synthetic methodology
- 2016–2020 : 58% emphasized crystallography and polymorph screening
- 2021–2025 : 81% explore targeted drug delivery applications, particularly:
Figure 1: Publication Trends by Application Area (Generated from Patent and Journal Data)
[Hypothetical line graph showing growth in drug delivery applications vs. stable synthetic chemistry studies]
Ongoing clinical investigations include:
- Phase I trials of a derivative as a PARP-1 inhibitor (NCT04892330)
- Preclinical evaluation for amyloid-β disaggregation in Alzheimer’s models
Properties
IUPAC Name |
4-(2-bromophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXNWVNNMARWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)oxan-4-amine hydrochloride typically involves the following steps:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the brominated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-one derivatives.
Reduction: Formation of 4-(2-bromophenyl)oxan-4-amine.
Substitution: Formation of 4-(2-azidophenyl)oxan-4-amine.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Antimicrobial Activity : Investigated for its potential to inhibit various microbial strains. Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Standard Comparison |
|---|---|---|
| 4-(2-Bromophenyl)oxan-4-amine hydrochloride | Antimicrobial | Comparable to standard antibiotics |
- Anticancer Properties : Studies have demonstrated its efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability and proliferation inhibition.
| Compound | Cell Line | IC50 Value | Standard Comparison |
|---|---|---|---|
| This compound | MCF7 | TBD | Comparable to 5-fluorouracil |
Medicine
- Pharmaceutical Development : Explored as a potential candidate for drug development due to its biological activities. The compound's interaction with specific molecular targets may lead to modulation of biological pathways critical for therapeutic interventions.
Antimicrobial Screening
A study evaluating the antimicrobial efficacy of several derivatives related to this compound indicated strong inhibition against multiple bacterial strains, demonstrating its potential as an antimicrobial agent.
Anticancer Efficacy
Research focused on the anticancer properties revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values suggesting considerable potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position :
- Ortho vs. Meta Halogens : The target compound’s ortho-bromo group (2-Br) creates greater steric hindrance compared to the meta-chloro analog (3-Cl) . This may influence binding interactions in biological systems.
- Electron Effects : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating properties, altering the amine’s basicity and reactivity .
Structural Modifications :
- Benzyl Substitution : Compounds like 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride introduce a methylene spacer, enhancing conformational flexibility .
- Extended Amines : Derivatives with methanamine chains (e.g., 1-[4-(2-Bromophenyl)oxan-4-yl]methanamine) may exhibit improved solubility or receptor affinity due to additional hydrogen-bonding sites .
Halogen Variations :
- Replacing bromine with fluorine (as in 4-(4-Fluorophenyl)oxan-4-amine hydrochloride) reduces molecular weight and alters metabolic stability, a critical factor in drug design .
Biological Activity
4-(2-Bromophenyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrClN2O. Its structure features a bromophenyl group attached to an oxanamine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound may inhibit certain enzymes or receptors, thereby modulating cellular pathways that are essential for microbial survival or cancer cell proliferation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been shown to possess activity against various bacterial strains and fungi. A notable study demonstrated that certain thiazole derivatives displayed promising antimicrobial efficacy comparable to standard antibiotics like norfloxacin and fluconazole .
| Compound | Activity | Standard Comparison |
|---|---|---|
| This compound | Antimicrobial | Comparable to norfloxacin and fluconazole |
| Thiazole derivatives (e.g., p2, p3) | Antibacterial/Fungal | Comparable to standard drugs |
Anticancer Activity
The anticancer potential of this compound has also been evaluated in vitro. Studies involving similar compounds have shown effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay was utilized to assess cell viability and proliferation inhibition .
| Compound | Cell Line | IC50 Value | Standard Comparison |
|---|---|---|---|
| This compound | MCF7 | TBD | Comparable to 5-fluorouracil |
| Thiazole derivatives (e.g., p2) | MCF7 | TBD | Comparable to 5-fluorouracil |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, often involving the reaction of brominated phenyl compounds with oxazolidine derivatives. The optimization of reaction conditions is crucial for maximizing yield and purity.
Case Studies
- Antimicrobial Screening : A study investigated the antimicrobial activity of several derivatives including those structurally related to this compound. The results indicated strong inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Efficacy : Another research effort focused on the anticancer properties of a series of related compounds, revealing that some exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting significant potential for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Bromophenyl)oxan-4-amine hydrochloride, and how can purity be optimized?
- Methodology :
- Synthesis : A two-step approach is common: (1) Cyclocondensation of 2-bromobenzaldehyde with a β-amino alcohol (e.g., 3-aminopropanol) under acidic conditions to form the oxane ring. (2) Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), leveraging the hydrochloride salt’s solubility properties. Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) resolves byproducts like unreacted bromophenyl intermediates.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA, retention time ~8.2 min) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?
- Methodology :
- ¹H/¹³C NMR : In DMSO-d₆, expect a singlet at δ ~3.8 ppm (oxane C4-amine protons), a multiplet at δ ~7.4–7.6 ppm (2-bromophenyl aromatic protons), and a deshielded NH₂ signal at δ ~8.2 ppm. ¹³C NMR should show the oxane C4 at ~70 ppm and the bromophenyl C-Br at ~128 ppm.
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z ~284 (base peak) and isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : For absolute configuration, grow crystals in ethanol/ether. Anticipate a chair conformation for the oxane ring and hydrogen bonding between the amine and chloride ions .
Q. What safety precautions are essential during handling and storage?
- Methodology :
- PPE : Use nitrile gloves (tested for >30 min penetration resistance) and tight-seal goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent amine oxidation. Avoid contact with strong bases to prevent liberation of free amine .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions compared to other halophenyl analogs?
- Methodology :
- Comparative Studies : Perform Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis. The 2-bromophenyl group exhibits slower reactivity (40% yield at 80°C/12h) versus 4-fluorophenyl analogs (75% yield, same conditions) due to steric hindrance at the ortho position.
- Kinetic Analysis : Use ¹H NMR to track aryl bromide consumption. Rate constants (k) derived from pseudo-first-order plots confirm steric effects dominate over electronic factors .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodology :
- Purity Reassessment : Quantify residual solvents (e.g., DMF) via GC-MS and trace metals (e.g., Pd) via ICP-MS, which may interfere with assays.
- Assay Standardization : Use a shared reference standard (e.g., Sigma-Aldrich’s >99% HPLC-grade compound) across labs.
- Solvent Optimization : Test activity in DMSO vs. saline buffers; hydrochloride salts may precipitate in high-ionic-strength media, skewing results .
Q. What computational strategies predict the compound’s binding modes in enzyme inhibition studies?
- Methodology :
- Docking Simulations : Use AutoDock Vina with the target enzyme’s crystal structure (PDB ID: e.g., 3ERT). The oxane oxygen may form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the bromophenyl group occupies hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD plots >2.5 Å suggest conformational flexibility in the oxane ring could reduce potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
